molecular formula C15H16N2O2S B2487375 2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 353266-34-9

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2487375
CAS No.: 353266-34-9
M. Wt: 288.37
InChI Key: YHZCEFCQEDUYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Thiopyrimidine derivatives, including those similar in structure to "2-((2-oxo-2-phenylethyl)thio)-6-propylpyrimidin-4(3H)-one," have been investigated for their corrosion inhibition properties. For example, Singh et al. (2016) found that certain thiopyrimidine derivatives act as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting a potential application of similar compounds in protecting metals from corrosion. This research indicates that thiopyrimidine derivatives can adsorb onto metal surfaces, behaving as mixed-type inhibitors with predominant control over the cathodic reaction, which could be relevant for the compound (Singh, Singh, & Quraishi, 2016).

Electrochemistry

The electrochemical behavior of thiopyrimidine derivatives, akin to "this compound," has been explored. For instance, Battistuzzi et al. (1994) investigated the electrochemical properties of dimethyl thiopyrimidine derivatives, revealing insights into their oxidation mechanisms and potential for forming complexes, which could imply interesting electrochemical applications for the compound in focus (Battistuzzi et al., 1994).

Anticancer Activity

Some thiopyrimidine derivatives have shown promising anticancer activities. Elsayed et al. (2012) synthesized new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and evaluated their efficacy against the human breast cancer MDA-MB231 cell line, suggesting that structurally related compounds might also possess significant anticancer properties. This highlights the potential biomedical applications of "this compound" or its derivatives in cancer research (Elsayed, Jean-Claude, Butler, & Mostafa, 2012).

Heterocyclic Synthesis

The compound could serve as a precursor for synthesizing various heterocyclic compounds with significant biological and pharmacological activities. Gad-Elkareem et al. (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, indicating the versatility of thiopyrimidine derivatives in heterocyclic synthesis, which may extend to "this compound" (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

IUPAC Name

2-phenacylsulfanyl-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-2-6-12-9-14(19)17-15(16-12)20-10-13(18)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZCEFCQEDUYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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